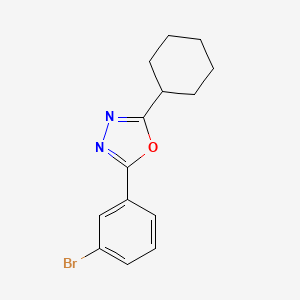
2-(3-Bromofenil)-5-ciclohexil-1,3,4-oxadiazol
Descripción general
Descripción
2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Aplicaciones Científicas De Investigación
Inhibición de la quinasa Aurora A
Una de las aplicaciones prometedoras de los derivados de 2-(3-Bromofenil) es su papel como inhibidores de la quinasa Aurora A. Las quinasas Aurora son esenciales para la proliferación celular, y su inhibición puede conducir a la apoptosis (muerte celular programada), lo cual es un resultado deseable en la terapia contra el cáncer . Los análogos estructurales de este compuesto han mostrado potencial en el diseño, síntesis y evaluación biológica para la inhibición selectiva de la quinasa Aurora A, lo que indica una vía para el desarrollo de nuevos fármacos contra el cáncer.
Actividad anticancerígena
Los análogos del compuesto se han sintetizado y probado para su actividad anticancerígena. Se han evaluado contra un panel de 58 líneas celulares cancerosas, y algunos han demostrado una actividad significativa, particularmente contra líneas celulares de cáncer del SNC como la SNB-75 . Esto sugiere que el 2-(3-Bromofenil)-5-ciclohexil-1,3,4-oxadiazol podría ser un compuesto principal para el desarrollo de nuevos agentes anticancerígenos.
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular son cruciales para comprender la interacción entre los fármacos y sus objetivos. Los análogos del this compound se han sometido a estudios de acoplamiento molecular para predecir sus afinidades de unión y modos de acción . Esta aplicación es vital para la fase preclínica del desarrollo de fármacos, lo que ahorra tiempo y recursos en el proceso de descubrimiento de fármacos.
Predicción ADME
Las propiedades farmacocinéticas de un fármaco, como la absorción, distribución, metabolismo y excreción (ADME), son cruciales para su éxito. Se han realizado predicciones ADME in silico sobre los análogos del compuesto para evaluar su potencial como candidatos a fármacos . Esta aplicación es esencial para identificar compuestos con perfiles farmacocinéticos favorables al principio del proceso de desarrollo de fármacos.
Predicción de toxicidad
Antes de los ensayos clínicos, es crucial predecir la toxicidad de los posibles candidatos a fármacos. Los análogos del this compound se han sometido a estudios de predicción de toxicidad in silico para evaluar sus perfiles de seguridad . Esta aplicación ayuda a identificar cualquier riesgo toxicológico asociado con los compuestos.
Síntesis de compuestos heterocíclicos
El compuesto sirve como precursor para sintetizar varios compuestos heterocíclicos, que son una estructura central en muchos agentes terapéuticos. El proceso de síntesis implica la creación de análogos con posibles aplicaciones terapéuticas, lo que destaca la versatilidad del compuesto en la síntesis de fármacos .
Compuesto principal para el diseño de fármacos
Debido a sus características estructurales y actividad biológica, el this compound puede actuar como un compuesto principal en el diseño de fármacos. Sus análogos se han utilizado para desarrollar nuevos fármacos con actividad inhibitoria selectiva contra objetivos específicos .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHXJNIVDMMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674321 | |
| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-98-4 | |
| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















